O,O,O',O'-tetraethyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyldiphosphonothioate
Description
O,O,O',O'-Tetraethyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyldiphosphonothioate is a macrocyclic compound featuring a 18-membered diaza-crown ether core with four oxygen atoms, two nitrogen atoms, and two phosphonothioate groups substituted at the nitrogen positions. Its structure enables selective metal ion coordination, particularly for transition and rare-earth metals, due to the synergistic effects of the ether-oxygen donors, nitrogen lone pairs, and sulfur/phosphorus-containing moieties. This compound has garnered attention in coordination chemistry for applications in catalysis, ion-selective sensors, and environmental remediation .
Properties
IUPAC Name |
(16-diethoxyphosphinothioyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl)-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N2O8P2S2/c1-5-27-31(33,28-6-2)21-9-13-23-17-19-25-15-11-22(32(34,29-7-3)30-8-4)12-16-26-20-18-24-14-10-21/h5-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACGMEGQTWFENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(N1CCOCCOCCN(CCOCCOCC1)P(=S)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N2O8P2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O,O,O',O'-Tetraethyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyldiphosphonothioate is a complex chemical compound that belongs to the class of crown ethers and phosphonothioates. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula: C22H46N2O4P2S
- Molecular Weight: 478.55 g/mol
- CAS Number: 23978-55-4
Biological Activity
The biological activity of this compound is attributed to its ability to form complexes with various metal ions and its interaction with biological membranes. Its structure allows it to function as a ligand in various biochemical reactions.
- Metal Ion Complexation: The compound can form stable complexes with metal ions such as zinc and copper. These complexes can influence enzyme activity and cellular processes.
- Membrane Interaction: It has been shown to interact with cell membranes, potentially altering membrane permeability and influencing ion transport mechanisms.
Research Findings
Recent studies have focused on the compound's effects on cellular systems:
- Antimicrobial Activity: Research indicates that the compound exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis.
- Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts when treated with varying concentrations of the compound.
Case Study 2: Anticancer Activity
In vitro studies conducted on human breast cancer cell lines demonstrated that the compound could inhibit cell proliferation. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways leading to apoptosis.
Table 1: Biological Activities of this compound
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues in Metal Coordination
1,1´-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-dimethyl)ferrocene
- Structure : Similar macrocyclic backbone but substituted with ferrocenyl groups and methyl linkers.
- Metal Binding: Forms stable Ag(I) complexes via encapsulation within the cryptand, with additional stabilization from Fe–Ag interactions. Coordination involves all six donor atoms (4 O, 2 N) .
- Key Difference: The phosphonothioate groups in the target compound enhance sulfur-mediated soft-metal binding (e.g., Hg²⁺, Ag⁺), whereas the ferrocenyl analogue relies on redox-active iron for stabilization.
1,1′-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-dicarbonyl)ferrocene
- Structure: Features amide carbonyl groups instead of phosphonothioates.
- Metal Binding: Forms a 1:2:1 (Y³⁺:ligand:H₂O) complex with yttrium perchlorate. The cis-configured carbonyl groups act as primary ligands, contrasting with the trans-phosphonothioate orientation in the target compound .
Substituent Effects on Reactivity and Selectivity
7,16-Di-(2-Methylquinolyl)-1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
- Structure: Quinoline pendant groups attached to the macrocycle.
- Function: Acts as a Hg²⁺ ionophore in electrochemical sensors. The quinoline groups provide π-acidic binding sites, unlike the sulfur/phosphorus donors in the target compound, which favor softer Lewis acids .
- Performance: Exhibits a detection limit of 0.1 μM for Hg²⁺, whereas phosphonothioate derivatives may prioritize Ag⁺ or Cu²⁺ due to thio-philic interactions.
Ethion (O,O,O',O'-Tetraethyl S,S'-Methylene Bis(phosphorodithioate))
- Structure: Acyclic organophosphate with ethyl and methylenedithiophosphate groups.
- Application: Widely used as an insecticide, contrasting with the macrocyclic target compound’s non-pesticidal applications.
- Toxicity: Ethion is highly toxic (LD₅₀ = 2–5 mg/kg in rats), whereas the macrocyclic phosphonothioate’s larger size and constrained structure reduce bioaccumulation risks .
Comparative Data Tables
Table 1: Metal-Binding Properties of Selected Analogues
Table 2: Physicochemical Properties
| Compound | Solubility (H₂O) | Log P | Thermal Stability (°C) |
|---|---|---|---|
| Target Compound (Phosphonothioate) | Low | 3.2 | 180–200 |
| Ethion | Insoluble | 4.5 | 100–120 |
| Yttrium-Amide Cryptate | Moderate | -1.1 | >250 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
